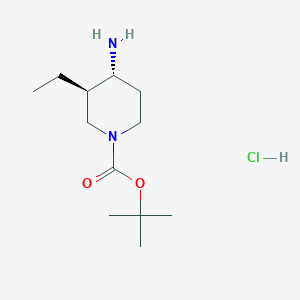
Methyl 4-amino-3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)isothiazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-amino-3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)isothiazole-5-carboxylate is a complex organic compound with significant potential in various fields of scientific research. This compound features a unique structure that includes a trifluoromethyl group, a pyridine ring, and an isothiazole ring, making it an interesting subject for chemical and pharmaceutical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)isothiazole-5-carboxylate typically involves multiple steps, starting with the preparation of the pyridine and isothiazole intermediates. One common method involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with various reagents to introduce the amino and carboxylate groups . The reaction conditions often require controlled temperatures and the use of solvents like MIBK (methyl isobutyl ketone) to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure precision and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the potentially hazardous nature of some reagents and intermediates involved in the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-amino-3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)isothiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its reactivity and properties.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylate derivatives, while substitution reactions can introduce various functional groups onto the pyridine or isothiazole rings .
Aplicaciones Científicas De Investigación
Methyl 4-amino-3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)isothiazole-5-carboxylate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which Methyl 4-amino-3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)isothiazole-5-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to fully elucidate these mechanisms and identify the exact molecular targets involved .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-3-chloro-5-(trifluoromethyl)pyridine: This compound shares the trifluoromethyl and pyridine components but lacks the isothiazole ring.
3-Chloro-5-(trifluoromethyl)pyridin-2-amine: Similar in structure but with different functional groups, leading to distinct chemical properties.
Propiedades
Fórmula molecular |
C11H7ClF3N3O2S |
|---|---|
Peso molecular |
337.71 g/mol |
Nombre IUPAC |
methyl 4-amino-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2-thiazole-5-carboxylate |
InChI |
InChI=1S/C11H7ClF3N3O2S/c1-20-10(19)9-6(16)8(18-21-9)7-5(12)2-4(3-17-7)11(13,14)15/h2-3H,16H2,1H3 |
Clave InChI |
GMZWBAYJLXMMQD-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C(=NS1)C2=C(C=C(C=N2)C(F)(F)F)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(Chloromethyl)benzo[d]oxazole](/img/structure/B15132263.png)

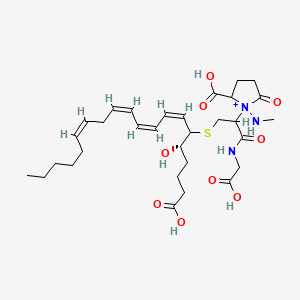

![3-[(2R,4S)-2-pyridin-3-ylpiperidin-4-yl]pyridine](/img/structure/B15132289.png)
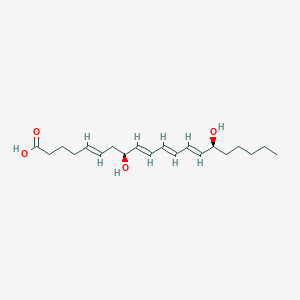
![bis[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (1R,4S)-4-phenyl-2,3-dihydro-1H-naphthalene-1,4-dicarboxylate](/img/structure/B15132294.png)


![benzyl 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrazole-5-carboxylate](/img/structure/B15132309.png)
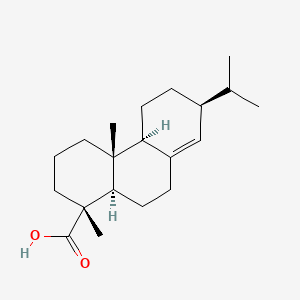
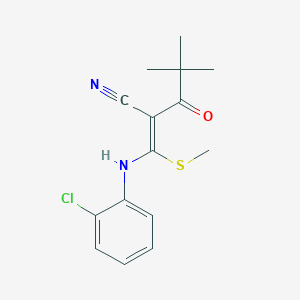
![6-[(3R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid](/img/structure/B15132333.png)
